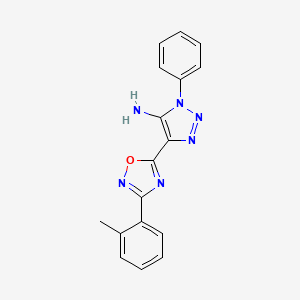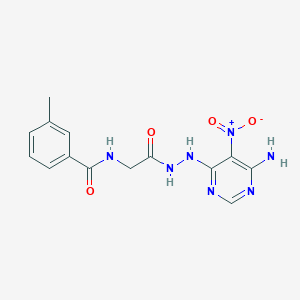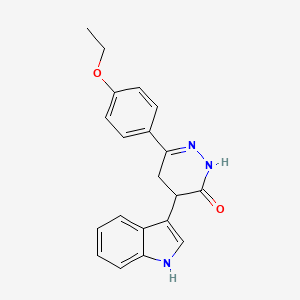
6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The pyridazinone moiety, including compounds like 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, serves as a vital structural component for developing cardio-active agents. This class of compounds has been extensively studied for their potential in treating cardiovascular diseases, with several derivatives either in clinical use or undergoing clinical trials (M. Imran & Abida, 2016).
Solubility and Physicochemical Properties
Understanding the solubility and thermodynamic behavior of pyridazinone derivatives is crucial for pharmaceutical formulation. For example, the solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various mixtures was investigated to address challenges related to its weak aqueous solubility and toxicity. The study found that the solubility varies significantly with the solvent, highlighting the importance of selecting appropriate solvents for pharmaceutical formulations (F. Shakeel et al., 2017).
Synthesis and Biological Activity
The synthesis and evaluation of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives have shown significant analgesic and anti-inflammatory effects without causing gastric ulcers, compared to traditional nonsteroidal anti-inflammatory drugs. This indicates the therapeutic potential of these compounds in pain and inflammation management without the associated side effects of gastrointestinal damage (M. Şahina et al., 2004).
Cardiovascular Applications
The design and synthesis of various pyridazinone derivatives have been aimed at creating combined vasodilator and beta-adrenoceptor antagonists, showing promise as antihypertensive agents. The development of such compounds involves detailed pharmacological investigations to optimize their efficacy and safety profiles (R. Slater et al., 1988).
Antimicrobial and Antitumor Activities
Some pyridazinone derivatives have been explored for their antimicrobial and antitumor activities, demonstrating the versatility of this chemical structure in addressing various health conditions. For instance, the green paired electrochemical synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives and their evaluation against bacterial strains showcase the potential of these compounds in developing new antibacterial agents (Mahnaz Sharafi-kolkeshvandi et al., 2016).
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-14-9-7-13(8-10-14)19-11-16(20(24)23-22-19)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTCRGXQPULAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

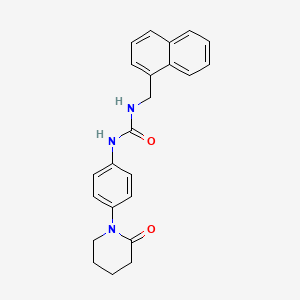
![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)

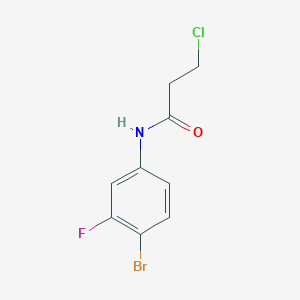
![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)
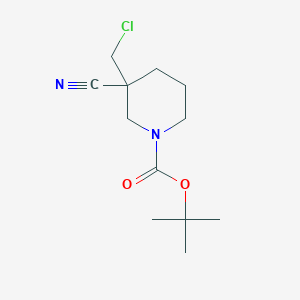
![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride](/img/structure/B2921306.png)
